molecular formula C5H10BrF2O3P B050935 Diethyl (bromodifluoromethyl)phosphonate CAS No. 65094-22-6

Diethyl (bromodifluoromethyl)phosphonate

Cat. No.: B050935
CAS No.: 65094-22-6
M. Wt: 267.01 g/mol
InChI Key: QRADKVYIJIAENZ-UHFFFAOYSA-N
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Description

It is a colorless liquid that is not miscible with water and has a molecular weight of 267.01 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Diethyl (bromodifluoromethyl)phosphonate is primarily targeted towards the Src homology 2 (SH2) domain of signal transducer and activator of transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .

Mode of Action

The compound interacts with its target by acting as a reactant for the preparation of phosphopeptide mimetic prodrugs . These prodrugs are designed to inhibit the activity of Stat3, thereby modulating the transcriptional activity of the cell .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .

Pharmacokinetics

It is known that the compound undergoes an extremely facile p–c bond cleavage on basic hydrolysis . This presumably leads to the formation of a bromodifluoromethyl anion, which subsequently converts to a difluorocarbene intermediate .

Result of Action

The result of the compound’s action is the inhibition of the Mycobacterium tuberculosis protein tyrosine phosphatase . This inhibition can potentially lead to the development of new therapeutic strategies for treating tuberculosis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the compound undergoes P-C bond cleavage on basic hydrolysis . Therefore, the pH of the environment can significantly impact the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromodifluoromethyl diethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with bromodifluoromethane under controlled conditions . The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of bromodifluoromethyl diethylphosphonate often involves multi-step synthesis processes. These processes may include the use of Suzuki coupling and resolution as key steps . The compound is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Bromodifluoromethyl diethylphosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with bromodifluoromethyl diethylphosphonate include palladium catalysts, bases, and various nucleophiles . The reactions are often carried out under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving bromodifluoromethyl diethylphosphonate depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the bromine atom is replaced by other functional groups, resulting in a variety of substituted phosphonates .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to bromodifluoromethyl diethylphosphonate include:

Uniqueness

Bromodifluoromethyl diethylphosphonate is unique due to its ability to form stable difluoromethylated products and its versatility in various chemical reactions. Its unique structure allows it to participate in a wide range of reactions, making it a valuable reagent in both organic and medicinal chemistry .

Properties

IUPAC Name

1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrF2O3P/c1-3-10-12(9,11-4-2)5(6,7)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRADKVYIJIAENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(F)(F)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40215398
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65094-22-6
Record name Bromodifluoromethyl diethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065094226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromodifluoromethyl diethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40215398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[bromo(difluoro)methyl]-ethoxyphosphoryl]oxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Diethyl (bromodifluoromethyl)phosphonate in organic synthesis?

A1: this compound (DBDFP) has emerged as a versatile reagent for introducing difluoromethyl (CF2H) and difluoromethylene phosphonate (CF2PO(OEt)2) groups into organic molecules. Research highlights several key applications:

  • Difluoromethylation of phenols: DBDFP enables rapid and efficient tagging of phenolic compounds with CF2H, enhancing their detectability by GC-MS. This method has been successfully applied to environmentally relevant chlorinated phenols like triclosan, 2,4,6-trichlorophenol, and pentachlorophenol in soil samples. [, ]
  • Difluoromethylenephosphonation of arenes and heteroarenes: Using visible-light photocatalysis, DBDFP serves as a difluoromethyl radical precursor, enabling the direct incorporation of CF2PO(OEt)2 groups into various aromatic systems. []
  • Synthesis of difluoroacetyl-substituted acetals: DBDFP participates in Na2S2O4-mediated radical additions to vinyl ethers in the presence of alcohols, yielding difluoroacetyl-substituted acetals and related phosphonate derivatives. This strategy has proven valuable in synthesizing 3,3-difluoro-GABA, a GABA analog with modified pharmacological properties. []
  • Synthesis of 1,1-difluoroolefins: DBDFP reacts with zinc to form [(diethoxyphosphinyl)difluoromethyl]zinc bromide, which undergoes acylation followed by a Wittig-Horner-Emmons reaction with Grignard reagents to produce various 1,1-difluoroolefins. []

Q2: What is the molecular structure and formula of this compound?

A2: this compound has the molecular formula C5H10BrF2O3P. Its structure can be represented as follows:

Q3: Can you describe the mechanism of difluoromethylation of phenols using DBDFP?

A3: While detailed mechanistic studies might be lacking in the provided literature, the difluoromethylation of phenols likely proceeds through a carbene intermediate. DBDFP, under basic conditions, generates a difluoromethyl carbene (:CF2). This highly reactive species then reacts with the phenolic hydroxyl group, forming the difluoromethylated ether derivative. [, , ]

Q4: What are the advantages of using DBDFP for derivatizing analytes like chlorophenols for GC-MS analysis?

A4: DBDFP offers several advantages for derivatizing analytes like chlorophenols:

  • Speed and Simplicity: The derivatization reaction is rapid, often complete within seconds, and can be performed at room temperature, eliminating the need for lengthy heating steps. []
  • Enhanced Detectability: The introduction of the CF2H group increases the volatility and detectability of the derivatized analytes in GC-MS analysis. []
  • Biphasic Compatibility: The derivatization can be carried out in a biphasic system, allowing for the selective tagging of phenolic compounds present in water or organic matrices. []

Q5: Are there any known safety concerns associated with handling DBDFP?

A5: While the provided literature doesn't explicitly mention specific safety concerns for DBDFP, it is essential to handle all chemicals with caution. DBDFP contains a bromine atom and a difluoromethyl group, both potentially reactive functionalities. Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated area with appropriate personal protective equipment.

Q6: What are some of the challenges associated with using DBDFP in organic synthesis, and how can they be addressed?

A6: While a versatile reagent, DBDFP can pose some synthetic challenges:

  • Hydrodebromination: In palladium-catalyzed reactions, DBDFP might undergo hydrodebromination, a side reaction that reduces its efficiency. Careful optimization of reaction conditions, including catalyst choice and solvent selection, is crucial to minimize this side reaction. []
  • Selectivity: In reactions involving multiple potentially reactive sites, controlling the regio- and chemoselectivity of DBDFP can be critical. Employing protecting groups or exploring alternative reaction conditions might be necessary to achieve the desired selectivity. []

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